5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Amination: Introduction of the amino group at the 5-position of the triazole ring.
Carboxamide formation: Coupling of the triazole derivative with a carboxylic acid or its derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the development of polymers and other advanced materials.
Biology
Enzyme Inhibition: Some triazole derivatives are known to inhibit enzymes, making them useful in biochemical research.
Antimicrobial Agents: Triazoles have been studied for their potential as antifungal and antibacterial agents.
Medicine
Pharmaceuticals: Triazole derivatives are key components in various drugs, including antifungals like fluconazole and itraconazole.
Cancer Research: Some compounds have shown potential in inhibiting cancer cell growth.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Dyes and Pigments: Triazole derivatives are used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for 5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves binding to the active site or allosteric sites of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Uniqueness
5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may have unique properties due to the specific substituents on the triazole ring, which can influence its biological activity, solubility, and stability compared to other triazole derivatives.
Properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-7-9-12(10-8-11)22-16(18)15(20-21-22)17(23)19-13-5-3-4-6-14(13)24-2/h3-10H,18H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYWLCUQBWPEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138235 | |
Record name | 5-Amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951894-17-0 | |
Record name | 5-Amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951894-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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